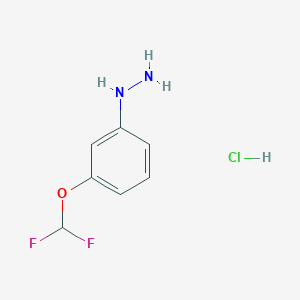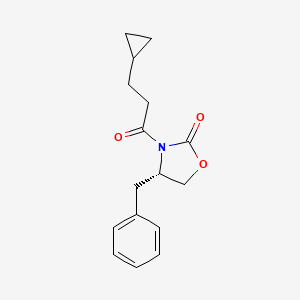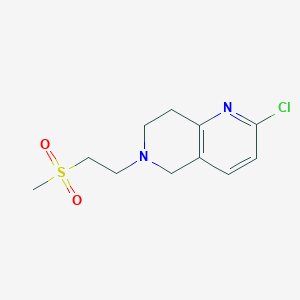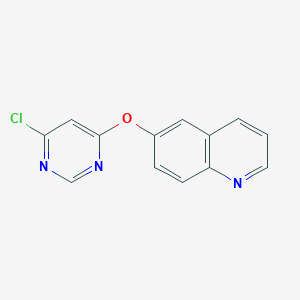
6-(6-Chloropyrimidin-4-yloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-Chloropyrimidin-4-yloxy)quinoline is a chemical compound with the molecular formula C13H8ClN3O and a molecular weight of 257.68 g/mol . This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound widely found in nature and used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves the reaction of quinoline derivatives with chloropyrimidine. One common method includes the use of palladium-catalyzed N-arylation of 2-imidazolines . Another approach involves treating 6-bromo-4-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are designed to be high-yielding and cost-effective. For example, the preparation of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, an important intermediate, can be achieved using quinuclidine, quinuclidine hydrochloride, and quinuclidinol as catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, phenylhydrazine for the formation of quinoline derivatives, and sodium carbonate for N-alkylation .
Major Products Formed
Major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
6-(6-Chloropyrimidin-4-yloxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular properties.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, quinolinyl pyrimidines, including this compound, have been shown to inhibit Type II NADH dehydrogenase (NDH-2), an essential component of electron transfer in microbial pathogens . This inhibition disrupts the electron transfer chain, leading to the death of the pathogen.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(6-Chloropyrimidin-4-yloxy)quinoline include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Camptothecin: An anticancer agent.
Mepacrine: Used for its antiprotozoal properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which allows it to interact with unique molecular targets such as NDH-2. This specificity makes it a valuable compound for research in developing new antimicrobial and anticancer agents .
Eigenschaften
Molekularformel |
C13H8ClN3O |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
6-(6-chloropyrimidin-4-yl)oxyquinoline |
InChI |
InChI=1S/C13H8ClN3O/c14-12-7-13(17-8-16-12)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H |
InChI-Schlüssel |
AVWGCWFWYOZVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)N=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-hydroxy-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanimidamide](/img/structure/B8355306.png)
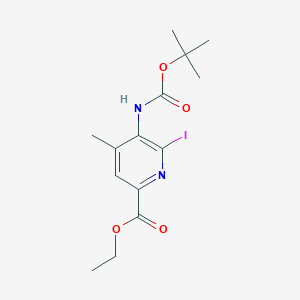
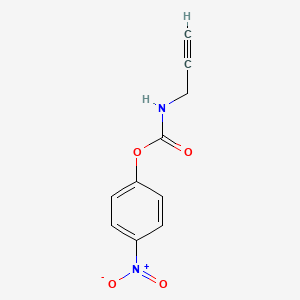
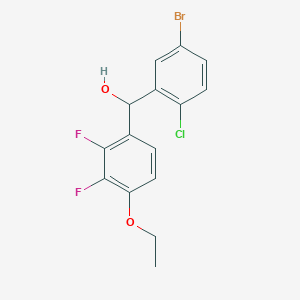
![N-{2-[Methyl(propan-2-yl)amino]ethyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8355325.png)

![Furo[2,3-b]pyridin-3-yl-acetic acid ethyl ester](/img/structure/B8355332.png)
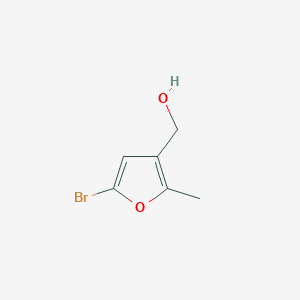
![1-(2-trifluoromethyl-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8355357.png)
